3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
CAS No.: 501326-00-7
Cat. No.: VC3919234
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 501326-00-7 |
---|---|
Molecular Formula | C11H12N2O3 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine |
Standard InChI | InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3 |
Standard InChI Key | PKZYEWCOLFKKOT-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC |
Canonical SMILES | COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine, reflects its substitution pattern: a 2,4-dimethoxy-substituted benzene ring attached to the isoxazole moiety. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 501326-00-7 | |
Molecular Formula | ||
Molecular Weight | 220.23 g/mol | |
InChI Key | PKZYEWCOLFKKOT-UHFFFAOYSA-N | |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NOC(=C2)N |
The presence of electron-donating methoxy groups on the phenyl ring enhances the compound’s solubility in polar organic solvents, while the amine group at the 5-position facilitates hydrogen bonding, a critical feature for molecular interactions in biological systems .
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis protocol for 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine is reported in the literature, analogous isoxazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Formation of the Isoxazole Core: Reacting a β-ketonitrile derivative with hydroxylamine hydrochloride under acidic conditions to form the 1,2-oxazole ring .
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Introduction of the 2,4-Dimethoxyphenyl Group: Electrophilic substitution or palladium-catalyzed coupling reactions to attach the substituted phenyl group .
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Functionalization at the 5-Position: Amination via nucleophilic substitution or reductive amination to introduce the amine group .
Key challenges include regioselectivity in ring formation and purification of the final product, often achieved through column chromatography or recrystallization .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and methanol, sparingly soluble in water due to hydrophobic phenyl and isoxazole moieties .
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Stability: Stable under inert conditions but susceptible to oxidative degradation in the presence of light or moisture, necessitating storage at –20°C in amber vials .
Thermal Properties
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Melting Point: Estimated between 195–200°C based on analogous compounds .
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Thermogravimetric Analysis (TGA): Decomposition onset likely above 250°C, consistent with aromatic and heterocyclic stability .
Hypothesized Biological Activities
Anti-Inflammatory and Immunomodulatory Effects
Structural analogs, such as VGX-1027, demonstrate immunosuppressive activity by modulating TNF-α and NF-κB pathways . The methoxy groups in 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine may similarly interfere with pro-inflammatory cytokine production.
Anticancer Activity
Isoxazoles are known HDAC inhibitors, leading to histone hyperacetylation and apoptosis in cancer cells . The compound’s amine group could coordinate with zinc in HDAC active sites, while the phenyl ring provides hydrophobic interactions with enzyme pockets.
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective methods to improve yield and purity.
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In Vitro Screening: Prioritizing assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli).
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Structure-Activity Relationship (SAR) Studies: Modifying methoxy positions or substituting the amine group to enhance potency.
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